molecular formula C22H19N3O4 B4724297 N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B4724297
M. Wt: 389.4 g/mol
InChI Key: WBGGUINUOFVBPM-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)23-22(26)14-29-17-10-8-16(9-11-17)25(27)28/h3-13H,2,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGUINUOFVBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    N-alkylation of carbazole: Carbazole is reacted with ethyl bromide in the presence of a base such as potassium carbonate to form 9-ethylcarbazole.

    Nitration of phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrophenol.

    Formation of phenoxyacetic acid: 4-nitrophenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-nitrophenoxy)acetic acid.

    Amidation reaction: 9-ethylcarbazole is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of N-(9-ethylcarbazol-3-yl)-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 9-ethylcarbazole and 2-(4-nitrophenoxy)acetic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific proteins or enzymes, modulating their activity. In an electronic context, it might participate in charge transport processes due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    N-(9-ethylcarbazol-3-yl)-2-(4-aminophenoxy)acetamide: A reduced form with an amino group instead of a nitro group.

    N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenoxy)acetamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a carbazole moiety and a nitrophenoxyacetamide group. This combination imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds might not be able to fulfill.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
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N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide

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